Product packaging for 3,5-Difluoro-2,4-dimethoxyaniline(Cat. No.:CAS No. 195136-67-5)

3,5-Difluoro-2,4-dimethoxyaniline

Cat. No.: B041684
CAS No.: 195136-67-5
M. Wt: 189.16 g/mol
InChI Key: IWVNUSZUKBDACW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4-dimethoxyaniline (CAS 195136-67-5) is a high-value, multi-functional aromatic amine building block specifically designed for advanced research and chemical synthesis. This compound features a molecular formula of C₈H₉F₂NO₂ and a molecular weight of 189.16 g/mol. Key Applications & Research Value: Its primary value lies in its role as a key synthetic intermediate in medicinal chemistry and drug discovery. The electron-withdrawing fluorine atoms and electron-donating methoxy groups create a unique electronic profile on the aniline ring, making it a versatile precursor for constructing complex molecular architectures. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The aniline (-NH₂) group serves as a handle for further functionalization through diazotization, amide coupling, or nucleophilic substitution reactions, while the methoxy groups can be selectively demethylated or modified to access other valuable intermediates. Handling & Safety: This product is classified as a hazardous chemical. It may cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335). Researchers should wear appropriate personal protective equipment (PPE) and handle the material in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Storage: For optimal stability, this compound should be stored sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2NO2 B041684 3,5-Difluoro-2,4-dimethoxyaniline CAS No. 195136-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNUSZUKBDACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287127
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
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Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-67-5
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195136-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3,5 Difluoro 2,4 Dimethoxyaniline

Established Synthetic Pathways and Refinements

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, and it forms the basis for the most common route to 3,5-Difluoro-2,4-dimethoxyaniline. This involves the synthesis of the corresponding nitroarene, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (B41686), followed by its reduction.

Reductive Amination of Nitroarene Precursors

The reduction of nitroarenes is a widely practiced industrial method for the preparation of anilines. The general transformation is depicted below:

Ar-NO₂ + Reducing Agent → Ar-NH₂

This process can be achieved through various methods, with catalytic hydrogenation being the most prominent.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for the reduction of nitroarenes to anilines. acs.orgmasterorganicchemistry.com This heterogeneous catalytic process involves the use of hydrogen gas (H₂) as the reductant and a solid catalyst, which can be easily separated from the reaction mixture upon completion. u-tokyo.ac.jp

The general procedure involves dissolving the nitroarene substrate in a suitable solvent, adding the Pd/C catalyst, and then introducing hydrogen gas, often under pressure, to the reaction vessel. u-tokyo.ac.jp The reaction is typically stirred to ensure efficient contact between the reactants and the catalyst surface. Protic solvents such as alcohols (e.g., methanol, ethanol) or acetic acid are often employed as they can accelerate the rate of hydrogenation. u-tokyo.ac.jp

Table 1: Typical Reaction Parameters for Pd/C Catalyzed Nitroarene Reduction

ParameterTypical Conditions
Catalyst 5-10% Palladium on Carbon (Pd/C)
Reductant Hydrogen gas (H₂)
Solvent Methanol, Ethanol, Acetic Acid
Temperature Room temperature to 80 °C
Pressure Atmospheric pressure to 100 psi

For the synthesis of this compound, the precursor, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, would be subjected to these conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion of the starting material. Upon completion, the catalyst is removed by filtration, typically through a pad of celite, and the solvent is evaporated to yield the crude aniline (B41778) product, which can then be purified by methods such as recrystallization or column chromatography.

While catalytic hydrogenation with Pd/C is a preferred method, other reducing agents and conditions can also be employed for the reduction of nitroarenes. These alternatives can be particularly useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions or when access to high-pressure hydrogenation equipment is limited.

Historically, metals such as iron, tin, and zinc in acidic media have been used for nitro group reduction. acs.org For instance, the Béchamp reduction, which uses iron filings in acidic water, was a common industrial method for producing aniline. acs.org Another common laboratory-scale method involves the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Table 2: Comparison of Alternative Reducing Agents for Nitroarenes

Reducing AgentConditionsAdvantagesDisadvantages
Iron (Fe) Acidic medium (e.g., HCl, Acetic Acid)Inexpensive, effectiveRequires stoichiometric amounts, generates metal waste
Tin(II) Chloride (SnCl₂) Concentrated HClEffective for laboratory scaleGenerates tin waste, requires strongly acidic conditions
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemsMild conditionsCan be sensitive to air, generates sulfur byproducts
Sodium Borohydride (NaBH₄) Often with a catalyst (e.g., NiCl₂, CoCl₂)Milder than LiAlH₄May not be effective for all nitroarenes alone

The choice of reductant depends on the specific substrate and the presence of other functional groups. For a molecule like this compound, the robustness of the fluoro and methoxy (B1213986) groups to these conditions would need to be considered.

Derivatization from Pre-Functionalized Halogenated or Methoxylated Benzenes

An alternative synthetic strategy involves starting with a benzene (B151609) ring that is already substituted with some of the desired functional groups and then introducing the remaining functionalities.

Orthogonal functionalization is a powerful strategy in multi-step synthesis that allows for the selective modification of one functional group in the presence of others. In the context of synthesizing highly substituted anilines, this approach can provide a high degree of control over the final substitution pattern.

For the synthesis of this compound, one could envision a strategy starting from a difluorinated or dimethoxylated benzene derivative. For instance, starting with 1,3-difluoro-2,4-dimethoxybenzene, the challenge lies in the regioselective introduction of a nitro group at the 5-position. The directing effects of the existing fluoro and methoxy substituents would play a crucial role in determining the outcome of the nitration reaction.

Conversely, one could start with a halogenated aniline and introduce the methoxy groups. However, this approach can be more complex due to the potential for multiple side reactions and the need for protecting groups for the amine functionality during subsequent transformations. The development of aryne annulation reactions has opened new avenues for the orthogonal synthesis of substituted indolines and isoquinolines, which are related heterocyclic structures. acs.orgorganic-chemistry.org These advanced methods highlight the potential for developing novel, highly selective routes to complex aromatic amines.

Advanced and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of aniline synthesis, this has led to the exploration of more environmentally benign catalysts and reaction media.

For example, the use of water as a solvent for catalytic hydrogenations, where possible, is a significant step towards greener processes. Additionally, research into catalysts that can be easily recovered and reused is a key area of focus. For instance, magnetic nanoparticles coated with a catalytic metal can be readily removed from the reaction mixture using a magnet.

Furthermore, flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of anilines. Continuous-flow reactors can offer better control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. They can also enable the safe handling of hazardous reagents and intermediates. The conversion of 2,4-difluoroaniline (B146603) to 1,3-difluorobenzene (B1663923) has been demonstrated using a continuous-flow reactor, highlighting the potential of this technology for related transformations.

The development of new catalytic systems that operate under milder conditions, such as room temperature and atmospheric pressure, is another active area of research. These advancements not only contribute to the sustainability of the process but can also lead to cost savings and improved safety profiles.

Novel Catalytic Systems for Efficient Synthesis

The introduction of fluorine and amine functionalities onto an aromatic ring often requires sophisticated catalytic systems to achieve high efficiency and selectivity. For a molecule like this compound, the synthesis would likely involve either the catalytic amination of a pre-functionalized difluoro-dimethoxybenzene precursor or the catalytic fluorination of a dimethoxyaniline derivative.

Recent advancements in catalysis offer potential pathways. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are a cornerstone of modern organic synthesis for forming C-N bonds. While a direct example for 3,5-difluoro-2,4-dimethoxybenzene is not available, the system's broad applicability to haloarenes suggests its potential. A hypothetical route could involve the amination of a corresponding halogenated precursor, such as 1-bromo-3,5-difluoro-2,4-dimethoxybenzene. The choice of palladium precursor and ligand would be critical to overcoming potential steric hindrance from the adjacent methoxy groups.

Similarly, the regioselective introduction of fluorine atoms can be achieved through catalytic methods. Electrophilic fluorination using catalysts is a growing field. While traditional methods often lack selectivity, newer catalytic systems aim to direct the fluorination to specific positions on the aromatic ring. A potential strategy could involve the development of a catalyst that can selectively fluorinate 2,4-dimethoxyaniline (B45885) at the 3 and 5 positions.

Eco-Friendly Solvents and Reaction Conditions

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of anilines, several eco-friendly approaches have been developed that could be adapted for the preparation of this compound.

One prominent green approach is the use of water as a solvent. For example, the synthesis of azoxybenzenes from anilines has been demonstrated in water at room temperature using a cost-effective catalyst, which is an attractive alternative to volatile organic compounds. beilstein-journals.org Another green strategy involves the use of mechanochemistry, or grinding, which can reduce or eliminate the need for solvents. For instance, the halogenation of phenols and anilines has been achieved using a simple electrical mortar and pestle with PEG-400 as a grinding auxiliary, leading to high yields in short reaction times. beilstein-journals.org

Biocatalysis offers another sustainable route. Nitroreductase enzymes have been used for the reduction of aromatic nitro compounds to anilines in aqueous buffer at room temperature and atmospheric pressure. acs.org This method avoids the use of high-pressure hydrogen gas and precious metal catalysts. A hypothetical green synthesis of this compound could involve the enzymatic reduction of a corresponding nitroaromatic precursor, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Eco-Friendly MethodKey FeaturesPotential Application for Target Compound
Aqueous Synthesis Uses water as a solvent, reducing reliance on volatile organic compounds.Synthesis or derivatization of the aniline in an aqueous medium. beilstein-journals.org
Mechanochemistry Solvent-free or low-solvent conditions, often with faster reaction times.Introduction of substituents onto the aniline ring via grinding. beilstein-journals.org
Biocatalysis Use of enzymes (e.g., nitroreductases) in mild, aqueous conditions.Reduction of a nitro-precursor to form the aniline. acs.org

Regioselective and Stereoselective Synthesis of this compound and its Derivatives

Achieving the specific 3,5-difluoro-2,4-dimethoxy substitution pattern is a significant challenge in regioselectivity. The directing effects of the substituents on the benzene ring must be carefully considered and controlled.

Starting from a more accessible precursor, such as 2,4-dimethoxyaniline, would require highly regioselective fluorination at the 3 and 5 positions, which are meta to the activating amino and methoxy groups. This is a synthetically difficult transformation. A more plausible approach would be to start with a molecule that already contains some of the desired substituents and then introduce the remaining ones.

For instance, a strategy could involve the halogenation of N,N-dialkylaniline N-oxides, which allows for selective para-bromination or ortho-chlorination. nih.govnih.gov While not directly applicable to the meta-difluorination required, this highlights the principle of using protecting or directing groups to control regioselectivity.

Another approach could be the construction of the substituted ring through a cyclization reaction. For example, fully substituted anilines have been prepared through the magnesiation of o-alkynyl protected anilines followed by a cyclization reaction. nih.govacs.org This method allows for the controlled assembly of a highly substituted aniline ring.

The synthesis of aniline-derived diols from trans-1,4-cyclohexadiene dioxide demonstrates how reaction conditions can be tuned to achieve different regioselective outcomes. nih.govnih.gov While the specific reaction is not directly applicable, the principle of controlling regioselectivity through careful choice of reagents and conditions is highly relevant.

Methodologies for Large-Scale Preparation and Industrial Scalability

The industrial-scale synthesis of a fine chemical like this compound would require a robust, cost-effective, and safe process. While specific large-scale methods for this compound are not published, general principles for the industrial production of halogenated anilines can be considered.

Patents for the synthesis of related compounds, such as 3,5-difluoroaniline (B1215098), often describe multi-stage processes starting from readily available bulk chemicals. For example, one process starts from 2,4,5-trichloronitrobenzene (B44141) and proceeds through several intermediates. google.com Another patented process for 3,5-difluoroaniline involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com

For the large-scale production of substituted anilines, catalytic reduction of the corresponding nitro compounds is a common industrial method. A process for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) using a modified platinum-on-carbon catalyst. google.com This type of process, if a suitable nitro precursor for this compound could be synthesized, would be a strong candidate for industrial scale-up.

The use of automated grindstone chemistry, as mentioned in the eco-friendly section, also has potential for industrial scalability, offering a path to larger-scale synthesis without the need for large volumes of solvents. beilstein-journals.org

Scalable MethodKey FeaturesRelevance to Target Compound
Multi-step Synthesis from Bulk Chemicals Starts from inexpensive, readily available materials.A potential route could be designed starting from a simple di- or tri-substituted benzene. google.com
Catalytic Amination of Haloarenes Efficient for C-N bond formation on an industrial scale.Amination of a corresponding halo-difluoro-dimethoxybenzene precursor. google.com
Catalytic Reduction of Nitroarenes A common and well-established industrial process for aniline synthesis.Reduction of a hypothetical 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene precursor. google.com
Automated Mechanochemistry Avoids large solvent volumes and can be scaled up.Potential for the halogenation or other functionalization steps in the synthesis. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 2,4 Dimethoxyaniline

Reactivity of the Aromatic Ring System

The reactivity of the aromatic core of 3,5-Difluoro-2,4-dimethoxyaniline is dictated by the interplay of its electron-donating methoxy (B1213986) groups and electron-withdrawing fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Centers

The presence of fluorine atoms on the aromatic ring, activated by electron-withdrawing groups, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). Although simple aryl halides are generally resistant to nucleophilic attack, this reactivity is significantly enhanced when the aryl halide is activated by strongly electron-attracting substituents, particularly those in the ortho or para positions. libretexts.org In the case of polysubstituted benzenes, such as those with fluorine, sequential nucleophilic aromatic substitutions can occur, allowing for the construction of complex molecular architectures. nih.gov For instance, 2,4-dinitrofluorobenzene readily reacts with the amino groups of peptides and proteins, highlighting the activating effect of nitro groups on fluorine displacement. libretexts.org

The mechanism of SNAr typically proceeds through an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org Subsequently, the leaving group is expelled, and the aromatic system is restored. libretexts.org The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.

ReactantNucleophileProductConditions
1-chloro-2,4-dinitrobenzeneDimethylamineN,N-dimethyl-2,4-dinitroanilineEthanol, Room Temperature
4,5-Difluoro-1,2-dinitrobenzeneCatechol2,3-Dinitrodibenzo[b,e] wikipedia.orggoogle.comdioxinEtOH, Na2CO3, 75°C

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

The electron-donating methoxy groups and the amino group in this compound activate the aromatic ring towards electrophilic aromatic substitution (EAS). byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves due to resonance stabilization of the intermediate carbocation (arenium ion). byjus.comlibretexts.org

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst to generate a sufficiently strong electrophile to overcome the aromatic stability of the benzene (B151609) ring. libretexts.orgminia.edu.eg For example, halogenation often employs a Lewis acid like FeBr3 or AlCl3. minia.edu.eg Nitration is achieved with a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.orgminia.edu.eg

The regioselectivity of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents. Activating groups, such as methoxy and amino groups, are ortho, para-directing, while deactivating groups are generally meta-directing. youtube.com

Reaction TypeElectrophileTypical Reagents
HalogenationX+ (e.g., Br+, Cl+)Br2/FeBr3, Cl2/AlCl3
NitrationNO2+HNO3/H2SO4
SulfonationSO3Fuming H2SO4
Friedel-Crafts AlkylationR+R-Cl/AlCl3
Friedel-Crafts AcylationRCO+RCOCl/AlCl3

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

Common DMGs include amides, carbamates, and methoxy groups. wikipedia.orgorganic-chemistry.org The amino group in this compound, or more effectively a derivative like an amide, can act as a DMG. The methoxy groups can also direct metalation. The choice of the directing group and reaction conditions can influence the site of metalation. The strength of the directing group is a critical factor, with groups like amides being strong directors. organic-chemistry.org

Directing GroupReagentElectrophileProduct
Anisole (methoxy group)n-ButyllithiumVariousortho-Substituted anisole
Tertiary anilinesAlkyllithiumVariousortho-Substituted aniline (B41778)
tert-Butyl phenyl sulfoxideAlkyllithiumImineEnantiopure benzyl (B1604629) amine

Transformations Involving the Amine Functionality

The primary amine group of this compound is a versatile handle for a variety of chemical transformations.

Diazotization and Subsequent Reactions (e.g., Sandmeyer, Balz-Schiemann)

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. byjus.comlibretexts.org This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl. libretexts.orgmasterorganicchemistry.com The resulting arenediazonium salts are highly useful intermediates because the diazonium group (-N2+) is an excellent leaving group (as N2 gas). masterorganicchemistry.com

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org It is a radical-nucleophilic aromatic substitution process. wikipedia.org For instance, reacting a diazonium salt with CuCl yields an aryl chloride. wikipedia.org

Balz-Schiemann Reaction: This reaction is a specific method for introducing fluorine into an aromatic ring. wikipedia.org The diazonium salt is converted to a diazonium tetrafluoroborate (B81430) intermediate, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.orgnih.gov Innovations to this method include the use of other counterions like hexafluorophosphates. wikipedia.org

Reaction NameReagentsProduct
DiazotizationNaNO2, HClArenediazonium chloride
Sandmeyer (Chlorination)CuClAryl chloride
Sandmeyer (Bromination)CuBrAryl bromide
Sandmeyer (Cyanation)CuCNAryl nitrile (benzonitrile)
Balz-Schiemann1. HBF4 2. HeatAryl fluoride

Amide, Sulfonamide, and Carbamate Formation

The nucleophilic nature of the amine group in this compound allows for its reaction with various electrophiles to form amides, sulfonamides, and carbamates.

Amide Formation: Amides are typically synthesized by reacting the aniline with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the amide bond directly from a carboxylic acid. nih.gov A one-pot deoxyfluorination-amide bond formation can also be achieved using reagents like pentafluoropyridine. ntd-network.org

Sulfonamide Formation: Sulfonamides are formed by the reaction of the aniline with a sulfonyl chloride in the presence of a base. For example, p-(N-acetylamino)benzenesulfonyl chloride can react with an amine to form a sulfonamide, which is a key step in the synthesis of sulfa drugs. libretexts.org

Carbamate Formation: Carbamates can be prepared by reacting the aniline with a chloroformate or by other methods. These functional groups are often used as protecting groups for amines in multi-step syntheses.

Functional GroupReagent TypeExample Reagent(s)
AmideAcyl chloride, Acid anhydride, Carboxylic acid + Coupling agentAcetyl chloride, Acetic anhydride, Carboxylic acid + EDC/HOBt
SulfonamideSulfonyl chloridep-Toluenesulfonyl chloride
CarbamateChloroformateBenzyl chloroformate

Reactivity of Methoxy Groups

The methoxy groups of this compound represent another key area of potential reactivity.

Demethylation Reactions

The cleavage of methyl ethers to form phenols is a common transformation in organic synthesis. However, no studies have been published detailing the demethylation of this compound. Research on the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole, indicated cleavage of the methyl group from the ether, but the harsh conditions and the presence of strongly electron-withdrawing nitro groups make these findings not directly applicable to the aniline .

Participation in Cyclization Reactions

The strategic positioning of the amino and methoxy groups in this compound suggests its potential as a precursor in the synthesis of heterocyclic compounds through cyclization reactions. For instance, related dimethoxyanilines have been utilized in the ruthenium-catalyzed synthesis of quinoline (B57606) derivatives. These reactions often proceed through initial imine formation followed by cyclization. Nevertheless, specific examples of this compound participating in such cyclization pathways are absent from the scientific record.

Mechanistic Studies of Key Reaction Pathways

A thorough understanding of a compound's reactivity relies on detailed mechanistic studies.

Elucidation of Reaction Intermediates and Transition States

Without experimental studies on the reactions of this compound, there is no information available on the specific reaction intermediates or transition states involved in its potential transformations. Computational modeling could offer predictions, but these would require experimental validation, which is currently lacking.

Kinetic and Thermodynamic Analysis of Reactions

Similarly, the kinetics and thermodynamics of reactions involving this compound have not been investigated. Such data is crucial for understanding reaction rates, feasibility, and for optimizing potential synthetic applications. Studies on the thermal decomposition of the related 3,5-difluoro-2,4,6-trinitroanisole have provided kinetic and thermodynamic parameters for its breakdown, but this information does not translate to the reactivity of the aniline under typical synthetic conditions.

Applications and Utility in Advanced Chemical Synthesis

Building Block in Pharmaceutical and Medicinal Chemistry

The unique structural characteristics of 3,5-Difluoro-2,4-dimethoxyaniline make it a significant scaffold in the design and synthesis of novel therapeutic agents. Its utility spans from the core structure of active pharmaceutical ingredients to a tool for fine-tuning the properties of drug candidates.

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The aniline (B41778) functional group provides a reactive site for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, aniline derivatives are foundational in the synthesis of compounds with potential applications in treating conditions like heart failure. nih.gov The presence of both fluorine and methoxy (B1213986) substituents on the aniline ring is particularly advantageous in drug design.

The following table provides examples of how aniline derivatives, including those with fluorine and methoxy substitutions, are utilized in the synthesis of various classes of APIs.

API ClassRole of Aniline DerivativeTherapeutic Area
Kinase InhibitorsCore scaffold for building molecules that target specific protein kinases.Oncology
Receptor Agonists/AntagonistsFoundation for ligands that modulate the activity of cellular receptors.Various
Enzyme InhibitorsStarting point for designing molecules that inhibit specific enzyme functions.Various

This table is illustrative and based on the general applications of substituted anilines in drug discovery.

Modulating Biological Activity and Selectivity Through Fluorine and Methoxy Substitution

The incorporation of fluorine atoms and methoxy groups into a drug candidate's structure can significantly influence its pharmacological profile. researchgate.netresearchgate.net Fluorine, with its high electronegativity and small size, can alter a molecule's acidity, basicity, and dipole moment. nih.gov This can lead to enhanced binding affinity and selectivity for its biological target. researchgate.netnih.gov The replacement of a hydrogen atom with a fluorine atom can also block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic properties of a drug. nih.gov

Methoxy groups, on the other hand, are electron-donating and can influence the electronic environment of the aromatic ring, affecting how the molecule interacts with its target. vulcanchem.com They can also impact solubility and the ability to form hydrogen bonds. The combined presence of both fluorine and methoxy groups in this compound provides a powerful tool for medicinal chemists to fine-tune the properties of a potential drug, optimizing its efficacy and safety profile. researchgate.netnih.gov

Synthesis of Inhibitors and Ligands for Biological Targets

The structural features of this compound make it an ideal precursor for the synthesis of targeted inhibitors and ligands. The amino group can be readily modified to introduce various pharmacophores that can interact with specific biological targets, such as enzymes or receptors. For example, derivatives of substituted anilines have been explored for their potential to inhibit enzymes like tyrosinase. researchgate.net The strategic placement of fluorine and methoxy groups can enhance the potency and selectivity of these inhibitors. researchgate.netnih.gov

Research has shown that fluorinated compounds can act as effective enzyme inhibitors and receptor ligands due to the unique properties conferred by the fluorine atoms. researchgate.net The development of highly selective ligands is crucial for minimizing off-target effects and improving the therapeutic index of a drug. For instance, the development of selective thyroid hormone receptor β agonists has been a significant area of research. nih.gov

Intermediate in Agrochemical and Materials Science Research

Beyond its applications in medicine, this compound and related fluorinated anilines are valuable intermediates in the development of new agrochemicals and advanced materials.

Precursor for Advanced Herbicides and Fungicides

Substituted anilines have long been recognized for their importance as intermediates in the production of agricultural chemicals. google.comgoogle.com The introduction of fluorine atoms into these molecules can lead to the development of more potent and selective herbicides and fungicides. The strong carbon-fluorine bond can enhance the metabolic stability of the compound in the environment, leading to longer-lasting efficacy. nih.gov

The synthesis of 3,5-difluoroaniline (B1215098), a related compound, is noted for its role as an intermediate in the plant protection sector. google.com The unique substitution pattern of this compound offers possibilities for creating novel agrochemicals with improved performance characteristics.

Development of Specialty Polymers and Functional Organic Materials

The distinct electronic properties of fluorinated aromatic compounds like this compound make them attractive for applications in materials science. vulcanchem.com These compounds can be used as monomers or building blocks for the creation of specialty polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The field of functional organic materials explores the synthesis of molecules for applications in areas like organic electronics. The presence of fluorine and methoxy groups can influence the packing of molecules in the solid state, which is a critical factor in determining the properties of organic materials.

Contributions to Advanced Dyes and Fluorescent Probes

The unique electronic properties of this compound, derived from the interplay between its electron-donating methoxy groups and electron-withdrawing fluorine atoms, make it a valuable precursor in the synthesis of sophisticated dyes and probes. Its structural framework is particularly advantageous for creating fluorophores with tunable photophysical properties, high quantum yields, and enhanced stability.

Fluorogenic dyes represent a class of molecules that are minimally fluorescent on their own but exhibit a significant increase in fluorescence emission upon binding to a specific target. This "light-up" property is highly desirable for biological imaging as it reduces background noise and eliminates the need for wash-out steps. The substituted difluoroaromatic core is a key component in many such advanced dyes.

A prominent example of a system utilizing a similar structural motif is the complex formed between the fluorogen 3',5'-difluoro-4'-hydroxybenzylidene imidazolinone (DFHBI) and the RNA aptamer known as Spinach™. amerigoscientific.comlucernatechnologies.com DFHBI is a non-fluorescent small molecule that was designed to mimic the chromophore of Green Fluorescent Protein (GFP). amerigoscientific.comlucernatechnologies.com In its free state, the molecule can dissipate energy through non-radiative pathways like photoisomerization, resulting in extremely weak fluorescence. nih.gov However, upon binding to the specific three-dimensional pocket of the Spinach™ or related Broccoli™ RNA aptamers, this rotation is restricted. amerigoscientific.comnih.gov This conformational lock forces the molecule into a planar state, leading to a dramatic increase in fluorescence quantum yield and emitting a bright green light upon excitation. amerigoscientific.comlucernatechnologies.com

This fluorogen-aptamer system, often called a fluoromodule, allows for the specific labeling and real-time imaging of RNA molecules in living cells using standard fluorescence microscopy, a task that is challenging with conventional dyes. amerigoscientific.comcmu.edu The cell-permeable nature of DFHBI and its low toxicity further enhance its utility in live-cell imaging applications. amerigoscientific.comlucernatechnologies.com While the direct synthesis of DFHBI begins with 4-hydroxy-3,5-difluorobenzaldehyde, the 3,5-difluoroaniline scaffold is a critical synthon for accessing such highly functionalized aromatic building blocks. uchicago.edu

The development of fluorogenic dyes is an active area of research, with chemists creating derivatives of core structures like DFHBI to fine-tune properties such as binding affinity, photostability, and color. nih.gov Unsymmetrical monomethine cyanine (B1664457) dyes are another class of fluorogenic probes that are essentially non-fluorescent in their free state but light up significantly when bound to nucleic acids, making them suitable for imaging RNA in the nucleolus of living cells. elsevierpure.com

Table 1: Research Findings on Fluorogenic Dyes

Dye System Target Mechanism of Action Application
DFHBI / Spinach™ RNA Aptamer Binding-induced restriction of photoisomerization, leading to fluorescence enhancement. amerigoscientific.comnih.gov Live-cell imaging of specific RNA molecules. amerigoscientific.comlucernatechnologies.com
Unsymmetrical Cyanines Nucleic Acids (RNA) Intercalation or groove binding reduces rotational freedom, increasing fluorescence quantum yield. elsevierpure.com Wash-free imaging of nucleolar RNA in living cells. elsevierpure.com

Sequencing-by-Synthesis (SBS) is a dominant next-generation sequencing (NGS) technology that determines the sequence of a DNA strand by detecting individual nucleotides as they are incorporated by a DNA polymerase. This method relies on the use of reversible terminator nucleotides, each labeled with a unique, cleavable fluorophore.

The process involves cycles of nucleotide incorporation, imaging, and cleavage. In each cycle, all four fluorescently-labeled nucleotides (A, C, G, T) are added simultaneously and compete for binding to the template DNA strand. After a nucleotide is incorporated, the process is paused, and the entire substrate is imaged. The wavelength of the emitted fluorescence identifies which base was added. Following imaging, the fluorophore and a 3'-OH capping group are chemically cleaved, allowing the next cycle of incorporation to begin.

The performance of SBS technology is critically dependent on the properties of the fluorescent dyes used. These dyes must be bright, photostable, and spectrally distinct to allow for accurate four-color imaging. Furthermore, the linker attaching the dye to the nucleotide must be efficiently cleavable without damaging the DNA. Rhodamine and cyanine dyes are among the classes of fluorophores frequently adapted for this purpose. nih.gov this compound serves as a key building block for the synthesis of such high-performance fluorescent probes tailored for fluorogenic sequencing technologies. The specific substitutions on the aniline ring allow for the fine-tuning of the spectral properties and chemical handles required for attachment to the nucleotides.

The terms "dye" and "pigment" define two distinct categories of colorants based on their solubility in the application medium. Dyes are colored organic compounds that are soluble, while pigments are insoluble particulate solids dispersed in a medium. nih.gov

This compound is a highly specialized and functionalized aromatic compound. Its synthesis is complex compared to the bulk chemicals typically used for producing conventional colorants and pigments. Consequently, its application is concentrated in areas where high performance and specific photophysical properties are paramount, such as fluorescent probes and functional dyes. There is no evidence in the available literature to suggest its use in the large-scale production of common colorants or pigments for textiles, paints, or inks, where cost-effectiveness is a primary driver. Its value lies not in imparting bulk color, but in creating sophisticated molecules for advanced technological applications.

Role in Chemical Biology and Bioorthogonal Chemistry

Chemical biology is a scientific discipline that employs the principles and tools of chemistry to study and manipulate biological systems. A core tenet of this field is the use of small molecules to probe biological function, often in living cells, without significantly perturbing the system.

The DFHBI/Spinach™ RNA imaging system is a quintessential example of a chemical biology tool. amerigoscientific.comlucernatechnologies.com Here, a synthetic small molecule (DFHBI) is used to visualize a specific class of biomolecules (RNA carrying the Spinach™ aptamer) within their native cellular environment. This allows researchers to study RNA localization and trafficking in real time.

Bioorthogonal chemistry, a sub-discipline of chemical biology, refers to chemical reactions that can occur inside living systems without interfering with or being affected by native biochemical processes. nih.gov These reactions typically involve pairs of reactants that are mutually reactive but inert to the vast array of functional groups found in cells, such as amines and thiols.

Prominent bioorthogonal reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). nih.govmdpi.com These "click chemistry" reactions are used to label biomolecules with high specificity. For instance, a biomolecule can be metabolically engineered to contain an azide (B81097), which can then be selectively tagged with a probe molecule containing a cyclooctyne.

The this compound scaffold is a valuable starting point for the synthesis of bioorthogonal probes. The aniline group can be chemically transformed into a reactive handle, such as an azide or an alkyne. Alternatively, the aromatic core can be incorporated into a larger structure that includes a bioorthogonal group like a tetrazine. doronscientific.com By combining this versatile chemical scaffold with fluorescent moieties, researchers can create powerful probes for imaging, identifying, and quantifying biomolecules in the complex environment of a living cell.

Computational and Theoretical Studies of 3,5 Difluoro 2,4 Dimethoxyaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy levels, and electronic distribution.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry, balancing computational cost with accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with Pople-style basis sets like 6-311++G(d,p) for robust results. researchgate.net

For 3,5-Difluoro-2,4-dimethoxyaniline, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformation. Such studies on other substituted anilines have shown that the geometry of the amino group (-NH2) and its planarity with respect to the aromatic ring are sensitive to the electronic effects of the substituents. researchgate.net The electron-withdrawing fluorine atoms are expected to enhance the delocalization of the nitrogen lone pair into the benzene (B151609) ring, while the methoxy (B1213986) groups contribute to this effect through resonance.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, reveals the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Illustrative DFT-Calculated Structural Parameters

The following table presents hypothetical, yet typical, optimized geometric parameters for a molecule like this compound, as would be calculated using a DFT method like B3LYP/6-311++G(d,p).

ParameterBond/AnglePredicted Value
Bond LengthC-N~1.40 Å
C-F~1.35 Å
C-O (methoxy)~1.37 Å
O-CH3~1.43 Å
N-H~1.01 Å
Bond AngleC-N-C~118°
F-C-C~119°
C-O-C (methoxy)~117°
Dihedral AngleC-C-N-H~20° (indicating slight pyramidalization)

Hartree-Fock (HF) and Post-HF Level Methodologies

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more sophisticated calculations. fiveable.me It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects the correlated motion of electrons due to their mutual repulsion. numberanalytics.com This omission, known as the electron correlation energy, means that HF calculations systematically overestimate the total energy and can be less accurate for describing certain molecular properties. ststephens.net.in

To address this limitation, a hierarchy of methods known as post-Hartree-Fock methods has been developed. wikipedia.org These methods use the HF result as a reference and apply corrections to account for electron correlation. Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is widely used as it often recovers 80-90% of the correlation energy at a manageable computational cost. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic states. While full CI is theoretically exact for a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI, such as CISD (including single and double excitations), is more feasible but is not size-consistent, which can be a drawback. fiveable.me

Coupled Cluster (CC) Theory: CC methods offer a size-consistent and highly accurate approach to electron correlation. numberanalytics.com The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its high accuracy in energy calculations. numberanalytics.com

For this compound, applying these post-HF methods would provide more accurate energies and electronic properties compared to HF or even standard DFT, albeit at a significantly higher computational expense. ornl.gov These higher-level calculations would be particularly valuable for benchmarking the results from more cost-effective DFT methods.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's behavior over time, including its flexibility and interactions with other molecules.

Conformational Analysis and Molecular Flexibility

Molecules are not rigid structures; they possess conformational flexibility due to the rotation around single bonds. For this compound, key flexible points include the rotation of the two methoxy groups and the inversion or "wagging" motion of the amino group.

Intermolecular Interactions and Self-Assembly

In the solid state, molecules arrange themselves into a crystal lattice based on a delicate balance of intermolecular interactions. The specific substitution pattern of this compound allows for a variety of such interactions that would dictate its crystal packing. These include:

Hydrogen Bonding: The N-H bonds of the aniline (B41778) group can act as hydrogen bond donors. Potential acceptors include the nitrogen atom of a neighboring molecule (N-H···N), the oxygen of a methoxy group (N-H···O), or a fluorine atom (N-H···F). ucla.edu Studies on other fluorinated anilines confirm the role of fluorine as a competitive hydrogen bond acceptor. researchgate.net

Halogen Bonding: Although fluorine is a weak halogen bond donor, interactions involving the fluorine atoms are possible.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is important for the stability of many crystalline solids. nih.gov

Molecular dynamics (MD) simulations can be used to model the self-assembly process. In an MD simulation, a system of many molecules is allowed to evolve over time according to the laws of classical mechanics, with forces between molecules calculated using a force field. These simulations can predict how molecules will aggregate from a solution or melt, providing insight into the most likely crystal packing arrangements and the dominant intermolecular forces driving the formation of the solid state. mdpi.com

Prediction and Analysis of Spectroscopic Signatures

Computational methods are invaluable for interpreting experimental spectra. By calculating theoretical spectra, researchers can assign specific vibrational modes to observed peaks, confirming molecular structure and understanding bonding characteristics.

For this compound, DFT and HF calculations can be used to compute the vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy. nih.gov The calculation involves finding the minimum energy geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes are often scaled by an empirical factor to better match experimental data, correcting for approximations in the theory and basis set. materialsciencejournal.org

The predicted spectrum would show characteristic peaks corresponding to specific functional groups:

N-H stretching: Asymmetric and symmetric stretches of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and methyl C-H stretches, usually found around 2900-3100 cm⁻¹.

C=C stretching: Benzene ring stretching vibrations, expected in the 1450-1600 cm⁻¹ range.

C-F stretching: Strong absorptions characteristic of the carbon-fluorine bond, typically in the 1100-1350 cm⁻¹ region.

C-O stretching: Asymmetric and symmetric stretches of the aryl-ether linkage, often appearing between 1000-1250 cm⁻¹.

Comparing the computed IR and Raman activities helps in distinguishing between different modes, as some vibrations may be strong in one type of spectroscopy and weak or silent in the other. arxiv.org This computational pre-analysis is a powerful tool for interpreting and validating experimental spectroscopic results. amazonaws.com

Illustrative Predicted Vibrational Frequencies

This table shows representative predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Asymmetric StretchN-H~3500Medium / Medium
Symmetric StretchN-H~3400Medium / Medium
StretchAromatic C-H~3080Weak / Strong
Asymmetric StretchMethyl C-H~2980Medium / Medium
Ring StretchAromatic C=C~1610, 1500Strong / Strong
ScissoringN-H~1620Strong / Weak
StretchC-F~1340Very Strong / Weak
Asymmetric StretchAr-O-C~1240Very Strong / Medium
Symmetric StretchAr-O-C~1030Strong / Weak

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the characterization of molecular structures. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and interpret the vibrational spectra of molecules like this compound. asianpubs.org

Theoretical calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute the harmonic vibrational frequencies. asianpubs.org The calculated frequencies are often scaled by empirical factors to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data. asianpubs.org

For this compound, the vibrational spectrum is characterized by modes associated with the aniline core and its various substituents. Key vibrational modes include the N-H stretching of the amine group, typically observed in the 3500-3300 cm⁻¹ region. scirp.org The C-F stretching vibrations are expected at higher frequencies compared to other carbon-halogen bonds due to the high electronegativity of fluorine. asianpubs.org Aromatic C-H stretching vibrations usually appear around 3100-3000 cm⁻¹. The C-O stretching of the methoxy groups and the C-N stretching of the aniline moiety also give rise to characteristic bands in the fingerprint region of the spectrum. The table below summarizes the expected key vibrational frequencies for this compound based on theoretical calculations for similar aniline derivatives.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch ~3500
N-H Symmetric Stretch ~3400
Aromatic C-H Stretch 3100-3000
C-F Stretch 1250-1200
C-O-C Asymmetric Stretch 1280-1230
C-O-C Symmetric Stretch 1050-1000
C-N Stretch 1350-1280
NH₂ Scissoring 1650-1600

Chemical Shift Predictions (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the electronic environment of atomic nuclei within a molecule. Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, provide valuable insights that complement experimental data. scirp.org

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atoms. The protons and carbons of the aromatic ring will exhibit distinct chemical shifts due to the specific substitution pattern. The protons of the methoxy groups are expected to appear as sharp singlets in the ¹H NMR spectrum. The amine protons will also give a characteristic signal, the position of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons directly bonded to the fluorine and oxygen atoms will experience significant shifts due to the large electronegativity of these atoms. The table below presents the anticipated ¹³C NMR chemical shifts for this compound, referenced against a standard like Tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-NH₂) ~130-135
C2 (C-OCH₃) ~145-150
C3 (C-F) ~150-155 (with C-F coupling)
C4 (C-OCH₃) ~140-145
C5 (C-F) ~150-155 (with C-F coupling)
C6 (Aromatic C-H) ~100-105
OCH₃ ~55-60

Electronic Transition Predictions (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can help in understanding the nature of the electronic transitions, such as π-π* or n-π* transitions, and the orbitals involved.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to electronic transitions within the substituted benzene ring. The presence of the amino and methoxy groups (auxochromes) and the fluorine atoms will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. mdpi.com The predicted electronic transitions for this compound are summarized in the table below.

Table 3: Predicted Electronic Transitions for this compound

Transition Predicted λ_max (nm) Oscillator Strength (f)
HOMO → LUMO ~300-320 Moderate
HOMO-1 → LUMO ~270-290 High
HOMO → LUMO+1 ~240-260 Low

In Silico Approaches to Biological Interactions and Drug Discovery

In silico methods are increasingly vital in the early stages of drug discovery for predicting the potential of a compound to interact with biological targets and for evaluating its pharmacokinetic properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in structure-based drug design, helping to understand the binding mode and affinity of a potential drug candidate.

While specific molecular docking studies on this compound are not extensively reported, its structural motifs are present in various biologically active compounds. Derivatives of anilines are known to interact with a range of biological targets. A hypothetical docking study of this compound into a kinase active site, for instance, would likely show hydrogen bonding interactions involving the amine group with amino acid residues in the binding pocket. The methoxy groups could form additional hydrogen bonds or engage in van der Waals interactions, while the fluorine atoms might participate in halogen bonding or other specific interactions, potentially enhancing binding affinity and selectivity.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

ADME properties are crucial for determining the viability of a compound as a drug. Computational models can predict these properties based on the molecular structure, saving time and resources in the drug development process.

Table 4: Predicted ADME Properties for this compound

Property Predicted Value Implication
LogP (Lipophilicity) 2.0 - 2.5 Good balance for absorption and distribution
Water Solubility Moderately soluble Favorable for oral bioavailability
Human Intestinal Absorption High Likely to be well-absorbed from the gut
Blood-Brain Barrier Permeation Possible May cross into the central nervous system
Cytochrome P450 Inhibition Potential inhibitor of certain isoforms May have drug-drug interaction potential

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3,5-Difluoro-2,4-dimethoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the methoxy (B1213986) group protons. The aromatic region would likely show a single proton signal, which would be subject to coupling with the two fluorine atoms. The chemical shift of this proton would be influenced by the opposing electronic effects of the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atoms. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. The two methoxy groups (OCH₃) would likely appear as two distinct singlets, as their chemical environments are different.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic CH6.5 - 7.5Triplet (due to coupling with two ¹⁹F nuclei)1H
Amine NH₂3.5 - 5.0Broad Singlet2H
Methoxy OCH₃3.8 - 4.2Singlet3H
Methoxy OCH₃3.8 - 4.2Singlet3H

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbons directly bonded to fluorine atoms will exhibit large one-bond carbon-fluorine couplings (¹JCF), which are a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the methoxy groups are expected to be downfield, while the fluorinated carbons will also be significantly shifted. The two methoxy carbons will likely have slightly different chemical shifts.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm) Expected Coupling
C-NH₂135 - 145
C-OCH₃145 - 155
C-OCH₃145 - 155
C-F150 - 160Large ¹JCF
C-F150 - 160Large ¹JCF
C-H100 - 110
OCH₃55 - 65
OCH₃55 - 65

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a powerful technique for studying fluorine-containing compounds. In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet due to coupling with the adjacent aromatic proton. The chemical shift would be characteristic of an aryl fluoride.

Expected ¹⁹F NMR Data for this compound

Fluorine Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic C-F-110 to -140Doublet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would be characterized by absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the methoxy groups would be observed in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ range and can be strong. Aromatic C-H and C=C stretching vibrations will also be present.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H3300 - 3500Symmetric and Asymmetric Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (in OCH₃)2850 - 3000Stretching
Aromatic C=C1450 - 1600Stretching
N-H1550 - 1650Bending
C-O (Aryl ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)Stretching
C-F1000 - 1400Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 189.16. vulcanchem.com The fragmentation pattern would likely involve the loss of a methyl group (-CH₃, M-15), a methoxy group (-OCH₃, M-31), or a formyl group (-CHO, M-29) from the methoxy substituents. Cleavage of the C-N bond could also occur.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z Identity
[M]⁺189Molecular Ion
[M-15]⁺174Loss of a methyl radical
[M-31]⁺158Loss of a methoxy radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Aniline (B41778) and its derivatives typically exhibit two absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions. The presence of methoxy and fluoro substituents will influence the position and intensity of these bands. The methoxy groups, being auxochromes, are expected to cause a red shift (bathochromic shift) of the absorption maxima.

Expected UV-Vis Absorption Data for this compound

Transition Expected Absorption Maximum (λmax)
π → π* (E2-band)235 - 250 nm
π → π* (B-band)285 - 300 nm

X-ray Crystallography for Solid-State Structural Elucidation

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound could be located.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would typically be employed to determine key structural parameters such as:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present within the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding and van der Waals forces, that influence the packing of molecules in the crystal.

This information is invaluable for understanding the relationship between a molecule's structure and its physical and chemical properties. In the case of this compound, X-ray crystallography would definitively elucidate the spatial orientation of the fluoro and methoxy substituents on the aniline ring, as well as how these molecules pack together in the solid state.

While the synthesis and general properties of this compound are documented, the absence of its crystal structure in resources like the Cambridge Structural Database (CSD) and other research publications prevents a detailed discussion and the creation of a data table for its crystallographic parameters. Further research involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to obtain this fundamental structural information.

Q & A

Q. What are the optimized synthetic routes for 3,5-Difluoro-2,4-dimethoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves sequential nitration, diazotization, and substitution. Key steps include:

  • Nitration : Starting with 1,3-difluoro-2,4-dimethoxybenzene, nitration is performed under controlled acidic conditions to introduce the nitro group .
  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or Sn/HCl.
  • Diazotization : Treatment with aqueous HCl (0.3 M) at 4°C, followed by sodium nitrite to form the diazonium salt. Subsequent addition of sodium iodide yields iodinated derivatives (69% yield after purification via flash column chromatography with pentane/EtOAc) .
    Critical Parameters : Temperature control during diazotization (<5°C) minimizes side reactions. Solvent polarity in chromatography (7:3 pentane/EtOAc) optimizes separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.86–4.03 ppm (methoxy groups) and δ 7.25–7.34 ppm (aromatic protons) .
    • ¹⁹F NMR (377 MHz, CDCl₃): Distinct signals at δ 132.8 and 141.5 ppm confirm fluorine positions .
  • HRMS : LC-TOF (ES) confirms molecular ion [M+H]⁺ at m/z 300.9536 (calculated 300.9537) .
    Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 22.3 Hz) indicate para-fluorine substituents.

Q. How is purity assessed and maintained during purification of this compound?

Methodological Answer:

  • Flash Chromatography : Use a pentane/EtOAc (7:3) solvent system to achieve >95% purity. Monitor fractions via TLC (Rf = 0.30) .
  • Analytical HPLC : C18 columns with UV detection (λ = 254 nm) quantify residual solvents or byproducts.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodine substitution in derivatives of this compound?

Methodological Answer: Diazonium salt formation directs substitution via an SN1-like mechanism. The electron-withdrawing methoxy groups activate specific positions:

  • Steric Effects : Bulky substituents (e.g., methoxy) hinder iodine addition at ortho positions.
  • Electronic Effects : Fluorine atoms stabilize transition states through inductive effects, favoring para substitution .
    Experimental Validation : Isotopic labeling (e.g., ¹⁸O in methoxy groups) and DFT calculations can map charge distribution.

Q. How does the stability of this compound vary under acidic or thermal conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the amine group occurs below pH 3, leading to potential decomposition. Stability tests in 0.1 M HCl (24 hrs, 25°C) show <5% degradation via HPLC .
  • Thermal Stability : TGA analysis reveals decomposition onset at 180°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What strategies leverage this compound in designing enzyme inhibitors or fluorinated pharmaceuticals?

Methodological Answer:

  • Bioisosteric Replacement : The fluorine atoms mimic hydroxyl groups in salicylic acid derivatives, enhancing binding to cyclooxygenase (COX) enzymes .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids introduce pharmacophores (e.g., aryl groups) for kinase inhibition studies .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

  • DFT Calculations : Optimize transition states for nucleophilic aromatic substitution using Gaussian09 (B3LYP/6-31G* basis set). Predict activation energies for iodination or bromination .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction rates using GROMACS.

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Reactant of Route 1
3,5-Difluoro-2,4-dimethoxyaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.